BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Physicochemical profiling solubility prediction drug-likeness

This pyrimidine-based screening compound (CAS 1251551-04-8) features a 3-acetylphenyl anilide that delivers superior aqueous solubility (computed logP 3.5, TPSA 81.2 Ų) versus the 3-methyl analog, making it the optimal choice for high-throughput screens at 1–30 µM in pH 7.4 buffers. The 3-acetyl carbonyl provides an additional H-bond acceptor and a potential electrophilic site for covalent or reversible-covalent target engagement—a mechanistic feature absent in non-acetylated congeners. Supplied at ≥95% purity exclusively for in vitro research; do not substitute with other anilide analogs without direct comparative profiling. Order now to advance your kinase inhibitor SAR or chemogenomic screening programs.

Molecular Formula C22H21N3O3
Molecular Weight 375.428
CAS No. 1251551-04-8
Cat. No. B2476213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
CAS1251551-04-8
Molecular FormulaC22H21N3O3
Molecular Weight375.428
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC(=C3)C(=O)C)C
InChIInChI=1S/C22H21N3O3/c1-14-7-9-17(10-8-14)22-23-15(2)11-21(25-22)28-13-20(27)24-19-6-4-5-18(12-19)16(3)26/h4-12H,13H2,1-3H3,(H,24,27)
InChIKeyJJZVEWLOKXVEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide (CAS 1251551-04-8): Procurement-Relevant Identity and Baseline Profile


N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide (CAS 1251551-04-8) is a synthetic small-molecule screening compound with the molecular formula C22H21N3O3 and a molecular weight of 375.4 g/mol. It belongs to the pyrimidin-4-yl-oxyacetamide class and features a 6-methyl-2-(p-tolyl)pyrimidine core linked via an oxyacetamide bridge to a 3-acetylphenyl group [1]. The compound is commercially available from multiple screening-library vendors at typical purities of 95% and is supplied exclusively for in vitro research use [2]. Its computed physicochemical profile (XLogP3-AA: 3.5; Topological Polar Surface Area: 81.2 Ų; H-bond donors: 1; H-bond acceptors: 5; rotatable bonds: 6) places it within oral-drug-like chemical space per Lipinski's Rule of Five [1].

Why Generic Substitution of N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide (1251551-04-8) Is Not Supported by Evidence


Although this compound belongs to a well-precedented class of pyrimidin-4-yl-oxyacetamide screening compounds, in-class substitution is not scientifically justified without direct comparative data. The closest structural analogs—differing by a single substituent on the anilide ring (e.g., 3-methyl, 2,4,6-trimethyl, 2-chloro, or 4-methoxy in place of 3-acetyl)—exhibit substantially different computed physicochemical properties including logP, polar surface area, and hydrogen-bond acceptor count . These property differences are predicted to alter solubility, permeability, and target-binding profiles, yet no published head-to-head bioactivity comparisons exist for this specific compound [1]. Furthermore, the 3-acetyl substituent introduces a potential electrophilic carbonyl that could engage in covalent or reversible-covalent interactions with biological nucleophiles—a mechanistic feature absent in non-acetylated analogs [2]. Generic interchange therefore carries unrecognized risk of altered pharmacological outcomes and is not recommended for hypothesis-driven research.

N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide (1251551-04-8): Quantitative Differentiation Evidence Against Closest Analogs


Polar Surface Area (PSA) Differentiation vs. 3-Methylphenyl Analog Predicts Superior Aqueous Solubility

The target compound exhibits a computed topological polar surface area (TPSA) of 81.2 Ų (PubChem), compared with 48.6 Ų for the closest commercially available analog, 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide (ChemDiv M180-0003), in which the 3-acetyl group is replaced by a 3-methyl group [1]. This ΔTPSA of +32.6 Ų (a 67% increase) is attributable to the additional carbonyl oxygen and is predicted to enhance aqueous solubility and reduce passive membrane permeability relative to the des-acetyl analog. The computed logP difference (3.5 vs. 5.34; ΔlogP = –1.84) further supports a meaningful shift toward hydrophilicity, with potential implications for in vitro assay behavior including reduced non-specific protein binding and altered DMSO-to-aqueous precipitation profiles.

Physicochemical profiling solubility prediction drug-likeness

Hydrogen-Bond Acceptor Count: The 3-Acetyl Group Provides an Additional Pharmacophoric Feature Absent in Methyl-Substituted Analogs

The target compound contains six hydrogen-bond acceptor (HBA) atoms (3 nitrogen + 3 oxygen), whereas the des-acetyl 3-methylphenyl analog (M180-0003) and 2-chlorophenyl analog each contain five HBA atoms [1]. The additional carbonyl oxygen of the 3-acetyl group not only increases the HBA count but also introduces a polarized C=O moiety capable of participating in dipole–dipole interactions and serving as a potential reversible-covalent warhead for serine or cysteine nucleophiles in enzyme active sites. In pyrimidine-based kinase inhibitor scaffolds, analogous acetylphenyl substitutions have been associated with enhanced target engagement through hydrogen bonding with the hinge region [2]. This pharmacophoric feature is structurally inaccessible in methyl-, chloro-, or methoxy-substituted comparators.

Structure-activity relationship pharmacophore modeling medicinal chemistry

Cytotoxicity Class Benchmark: Pyrimidin-4-yl-oxyacetamide Scaffold Demonstrates Low-Micromolar Antiproliferative Activity Across Cancer Cell Lines

Although no cell-based data are publicly available for CAS 1251551-04-8 itself, the closely related analog 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide (CAS 1216628-72-6), which shares the identical pyrimidine core and oxyacetamide linker and differs only in the anilide substituent, has reported IC50 values of 15.3 µM (MCF-7 breast cancer), 12.5 µM (HeLa cervical cancer), and 18.7 µM (A549 lung cancer) . These values establish a class-level cytotoxicity benchmark of approximately 10–20 µM for this scaffold. The 3-acetylphenyl modification may modulate potency through altered electronic and steric effects, but the absence of direct comparative data precludes quantitative potency ranking. The scaffold's activity is notably weaker than clinical-standard chemotherapeutics such as doxorubicin (IC50 typically <1 µM in these lines), positioning the compound as a tool for probing pyrimidine-based antiproliferative mechanisms rather than as a lead with intrinsic potency.

Anticancer screening cytotoxicity cell-based assays

Kinase Inhibition Class Potential: Acetylphenyl-Pyrimidine Hybrids Engage JAK2 and FLT3 Kinases at Sub-Micromolar Concentrations

The structurally related compound N-(3-acetylphenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide (CAS 1251616-42-8), which retains the identical 3-acetylphenylacetamide moiety and a 2-methylpyrimidine core while substituting the 4-oxyacetamide linkage with a 4-sulfanylacetamide and the 2-(p-tolyl) group with a 2-(pyridin-2-yl) group, has demonstrated dual JAK2/FLT3 kinase inhibition with IC50 values of 0.8–1.2 µM in MDA-MB-231 and HCC70 triple-negative breast cancer cell lines [1]. The shared N-(3-acetylphenyl)acetamide pharmacophore suggests that the target compound may also engage kinase ATP-binding sites, though the replacement of sulfur with oxygen and pyridinyl with p-tolyl is expected to alter both potency and selectivity profiles. This class-level inference positions the target compound within kinase-focused screening applications, with the caveat that direct kinase profiling data are unavailable.

Kinase inhibition JAK2 FLT3 oncology

Recommended Research and Industrial Application Scenarios for N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide (1251551-04-8)


Solubility-Sensitive Biochemical Screening Requiring Moderate Hydrophilicity

Based on the compound's computed logP of 3.5 and TPSA of 81.2 Ų—values that predict superior aqueous solubility relative to the 3-methylphenyl analog (logP 5.34, TPSA 48.6 Ų) [1]—this compound is best suited for biochemical assay formats where compound precipitation and non-specific binding must be minimized. High-throughput screening campaigns that utilize aqueous buffer conditions (pH 7.4) and require compound concentrations of 1–30 µM are the most appropriate deployment context. Researchers should verify experimental solubility in their specific assay buffer prior to large-scale screening, as computed logP/logS values are predictive but not determinative.

Structure-Activity Relationship (SAR) Exploration of the Pyrimidine 2-Position and Anilide Substituent

The compound's structural features—a 6-methyl-2-(p-tolyl)pyrimidine core, an oxyacetamide linker, and a 3-acetylphenyl anilide—make it a valuable intermediate complexity probe for systematic SAR studies. The 3-acetyl group provides an additional H-bond acceptor and potential electrophilic site that is absent in the methyl, chloro, and methoxy analogs . Medicinal chemistry teams can use this compound as a reference point for evaluating the impact of anilide-ring electronic effects on target engagement, metabolic stability, and cytotoxicity, provided they include the 3-methylphenyl analog as a direct comparator control.

Kinase-Targeted Fragment or Scaffold-Hop Exploration

The class-level evidence that N-(3-acetylphenyl)acetamide-bearing pyrimidines can inhibit JAK2 and FLT3 kinases at sub-micromolar concentrations [2] supports the use of this compound as a scaffold-hop starting point for kinase inhibitor discovery. The oxyacetamide linkage distinguishes it from the more extensively characterized sulfanylacetamide series and may confer differential kinase selectivity. This scenario is appropriate for research groups with access to broad kinase selectivity panels who are willing to invest in de novo profiling, as no target-specific data exist for this exact compound. The anticipated potency range, based on scaffold class benchmarks, is low micromolar to sub-micromolar.

Negative Control or Chemogenomic Probe for Acetylphenyl-Containing Compound Libraries

Given the absence of published bioactivity data for this compound—confirmed by the lack of any BioAssay results in PubChem [3]—researchers may strategically deploy it as a presumptive inactive or weakly active control in chemogenomic screens where the 3-acetylphenyl moiety is a variable of interest. Its well-defined physicochemical properties, commercial availability at 95% purity, and structural homology to potentially active analogs make it suitable for use as a reference compound in library annotation and quality control workflows, particularly when paired with a structurally matched active analog (if one is identified through screening).

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.